2-Isopropylthiazole
Description
2-Isopropylthiazole (CAS: 15679-10-4, C₆H₉NS, MW: 127.21 g/mol) is a heterocyclic compound featuring a five-membered thiazole ring substituted with an isopropyl group at the 2-position. It is notable for its applications in organic synthesis, particularly in palladium-catalyzed C–C coupling reactions . Additionally, it has been linked to biological roles, such as its structural similarity to the murine aggression-promoting pheromone SBT .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIPFGRXRRZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166129 | |
| Record name | 2-Isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15679-10-4 | |
| Record name | 2-(1-Methylethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylthiazole can be synthesized through several methods, including the reaction of α-bromo ketones with dithiocarbamates in the presence of water. This reaction typically involves refluxing the reactants for about 20 hours, yielding substituted thiazoles in good yields . Another method involves the condensation of 4-isopropylthiazole-2-carbohydrazide with phenylisothiocyanate in the presence of ethanol .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, catalysts, and microwave irradiation-based synthesis . These environmentally friendly techniques not only reduce waste but also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, amines.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
2-Isopropylthiazole has shown potential as a bioactive compound in medicinal chemistry. Thiazole derivatives, including this compound, have been investigated for their anticancer properties. For example, compounds containing thiazole moieties have demonstrated significant activity against various cancer cell lines, including colon carcinoma and lung adenocarcinoma . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance biological activity, making it a valuable scaffold for drug development.
Agricultural Chemistry
In agricultural applications, this compound has been studied for its efficacy as a pesticide. The compound exhibits antifungal properties, which can be beneficial in protecting crops from fungal infections. The European Food Safety Authority (EFSA) has evaluated its safety and efficacy in feed additives, concluding that it is safe at certain concentrations for use in livestock feed . This makes it a candidate for sustainable agricultural practices.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can participate in palladium-catalyzed direct arylation reactions, allowing for the formation of carbon-carbon bonds through C–H bond activation . This method is significant for synthesizing complex organic molecules efficiently, which is crucial in both pharmaceutical and material science research.
Flavoring Agent
The compound is also recognized for its role as a flavoring agent in food products. Its unique aroma profile contributes to the sensory attributes of various foods and beverages. The safety profile of this compound has been assessed for use in food-grade applications, confirming its acceptability at specified concentrations .
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of various thiazole derivatives, including those based on this compound. The results indicated that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin . This highlights the potential of this compound as a lead compound in developing new anticancer agents.
Case Study 2: Agricultural Use
Another research project focused on evaluating the antifungal activity of this compound against common agricultural pathogens. The findings demonstrated effective inhibition of fungal growth at low concentrations, suggesting its viability as a natural pesticide alternative . This case underscores the compound's potential role in integrated pest management strategies.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Significant cytotoxicity against cancer cell lines |
| Agricultural Chemistry | Antifungal agent for crop protection | Effective at low concentrations against fungal pathogens |
| Organic Synthesis | Intermediate for carbon-carbon bond formation via direct arylation | Facilitates efficient synthesis of complex organic molecules |
| Flavoring Agent | Used in food products to enhance flavor | Safe for food-grade applications at specified concentrations |
Mechanism of Action
The mechanism of action of 2-Isopropylthiazole involves its interaction with various molecular targets and pathways. The aromaticity of the thiazole ring allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways and enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key physicochemical parameters of 2-isopropylthiazole and related thiazoles:
Key Observations :
Reactivity in Palladium-Catalyzed C–C Coupling
This compound has been utilized in Pd-catalyzed β-heteroarylation reactions with 2-(2-bromoaryl)thiophenes, yielding product 3b in 65% yield . Comparable thiazoles and heteroarenes show varied efficiencies:
- 2-Acetylthiophene : 57% yield for product 4b .
- Cyclopropyl-2-thienylketone : 61% yield for product 5b .
The higher yield of this compound may arise from optimal electronic tuning (electron-donating isopropyl group) or reduced steric hindrance compared to bulkier substrates.
Biological Activity
2-Isopropylthiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring with an isopropyl group at the second position. Its molecular formula is , which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2), with IC50 values indicating effective concentrations for inhibiting cell proliferation .
- Antioxidant Activity : Thiazoles are known for their antioxidant properties. This compound has shown potential in reducing oxidative stress by scavenging free radicals, which may help in preventing cellular damage associated with various diseases .
Antimicrobial Activity
A study conducted by Grozav et al. evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anticancer Activity
In a comparative study on the anticancer effects of thiazoles, this compound was tested against multiple cancer cell lines. The compound displayed significant cytotoxicity against HepG2 cells with an IC50 value of 11.6 μM. The study suggested that the presence of the isopropyl group enhances its interaction with cellular targets, leading to increased anticancer activity .
Antioxidant Properties
Research assessing the antioxidant capacity of this compound revealed that it could effectively reduce ferric ions (Fe3+) in vitro, demonstrating its potential as a natural antioxidant agent. The compound showed a reducing ability comparable to standard antioxidants like Trolox, with an IC50 value of approximately 9.74 μg/mL .
Summary of Biological Activities
The following table summarizes the biological activities and corresponding IC50 values for this compound:
| Biological Activity | Target Cell Line/Organism | IC50 Value (μM) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 |
| Anticancer | HepG2 (Human hepatocarcinoma) | 11.6 |
| Antioxidant | Ferric ion reduction | 9.74 |
Q & A
Q. What are the standard synthetic routes for 2-isopropylthiazole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclization reactions using thioamide precursors. For example, a thioamide derivative (e.g., isobutyramide) can react with phosphorus pentasulfide (P₄S₁₀) to form a thioamide intermediate, which is then cyclized with a dihaloacetone (e.g., 1,3-dichloroacetone) in acetone under reflux . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Analytical techniques like GC-MS should be employed to monitor purity and intermediate formation .
Q. How can researchers safely handle this compound in laboratory settings?
Safety protocols include using fume hoods for volatile handling, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention if symptoms persist . Always consult the compound’s SDS for specific hazards, such as its harmful effects via inhalation, dermal absorption, or ingestion .
Q. What spectroscopic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with expected signals at δ 1.3–1.5 ppm (isopropyl CH₃) and δ 6.8–7.2 ppm (thiazole ring protons). Mass spectrometry (MS) provides molecular ion confirmation (m/z ≈ 127 for [M+H]⁺). Infrared (IR) spectroscopy can identify thiazole ring vibrations (C=N stretch near 1640 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in heterocyclic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, revealing nucleophilic attack sites on the thiazole ring. For example, the C-4 position is more electrophilic due to electron-withdrawing effects of the sulfur atom. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using COSMO-RS models to predict reaction pathways .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from impurities or assay variability. Researchers should:
Q. How do steric and electronic effects of the isopropyl group influence thiazole ring stability under acidic conditions?
The isopropyl group’s steric bulk reduces ring protonation at the nitrogen atom, enhancing stability in acidic media. Electronic effects can be quantified via Hammett substituent constants (σₚ for isopropyl = -0.15), indicating mild electron-donating properties. Stability studies (e.g., pH 1–3, 37°C) paired with UV-Vis spectroscopy (λmax shifts) provide empirical validation .
Methodological Considerations
Q. What experimental design principles apply when studying this compound’s role in organometallic catalysis?
Use a fractional factorial design to screen variables (e.g., catalyst loading, solvent, temperature). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Catalyst (mol%) | 1% | 5% |
| Temperature (°C) | 25 | 80 |
| Solvent | THF | DMF |
| Response surface methodology (RSM) optimizes yield and selectivity, with statistical validation via t-tests . |
Q. How should researchers address conflicting NMR data for this compound in deuterated solvents?
Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) may obscure signal assignments. Record spectra in multiple solvents and compare with computed chemical shifts (e.g., using ACD/Labs or MestReNova). Paramagnetic relaxation agents (e.g., Cr(acac)₃) can clarify splitting patterns in overcrowded regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
